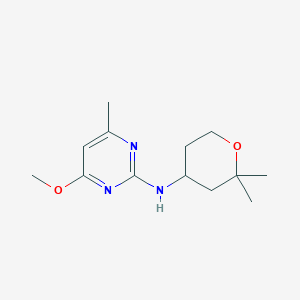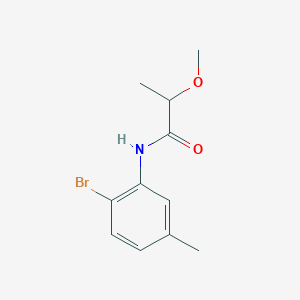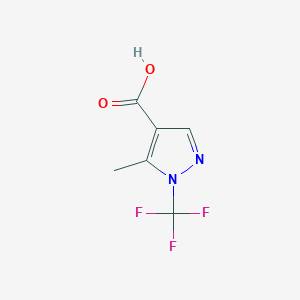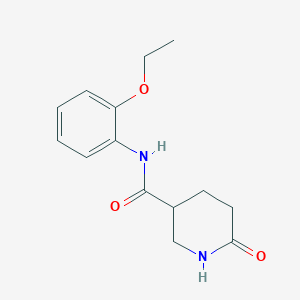![molecular formula C15H17N3O2 B6642568 N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This molecule has been widely used in scientific research for its unique properties and functions.
科学的研究の応用
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine has been widely used in scientific research for its selective antagonism of the adenosine A1 receptor. The adenosine A1 receptor is involved in a variety of physiological processes, including the regulation of blood flow, heart rate, and neurotransmitter release. N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine has been used to study the role of the adenosine A1 receptor in these processes and to investigate potential therapeutic targets for various diseases.
作用機序
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine acts as a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which can have a variety of downstream effects. N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine blocks the binding of adenosine to the adenosine A1 receptor, thereby preventing receptor activation and downstream signaling.
Biochemical and Physiological Effects:
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine can inhibit the release of neurotransmitters such as acetylcholine and dopamine. In vivo studies have shown that N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine can reduce blood pressure and heart rate, increase coronary blood flow, and improve myocardial function. N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine has also been shown to have potential therapeutic effects in various disease models, including ischemic heart disease, hypertension, and diabetes.
実験室実験の利点と制限
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific targeting of this receptor. N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine is also relatively stable and can be easily synthesized in large quantities. However, N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine has some limitations for lab experiments. It has a relatively short half-life in vivo, which can limit its usefulness in certain experiments. Additionally, N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine can have off-target effects at high concentrations, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine. One potential area of research is the development of more selective and potent adenosine A1 receptor antagonists. Another area of research is the investigation of the role of the adenosine A1 receptor in various physiological and pathological processes. Finally, the potential therapeutic applications of N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine and other adenosine A1 receptor antagonists should be further explored.
合成法
The synthesis of N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine involves a series of chemical reactions. The starting material is 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is converted into the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid to form the pyrazole derivative. The pyrazole derivative is then reduced with sodium borohydride to yield the corresponding alcohol. The alcohol is then converted into the corresponding tosylate, which is reacted with cyclopropanamine to yield N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine.
特性
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-13-14(20-6-5-19-13)7-10(1)15-11(9-17-18-15)8-16-12-2-3-12/h1,4,7,9,12,16H,2-3,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFIYPUWWGSOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(NN=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-2-methyl-N-[3-oxo-3-(propan-2-ylamino)propyl]pentanamide](/img/structure/B6642487.png)




![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
![1-(4-Chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]ethanol](/img/structure/B6642537.png)

![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)
